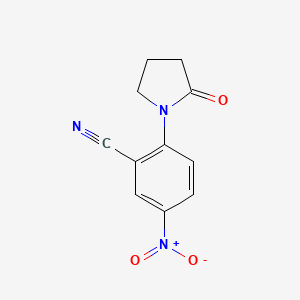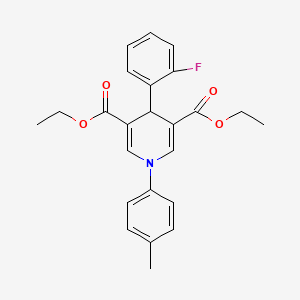![molecular formula C20H14ClN3O3 B11647823 2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide CAS No. 6101-04-8](/img/structure/B11647823.png)
2-(2-chlorophenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-clorofenoxi)-N-[2-(piridin-4-il)-1,3-benzoxazol-5-il]acetamida es un complejo compuesto orgánico que ha generado interés en varios campos científicos debido a sus propiedades estructurales únicas y posibles aplicaciones. Este compuesto presenta una combinación de grupos clorofenoxi, piridinil y benzoxazolil, que contribuyen a su diverso comportamiento químico y posible utilidad en investigación e industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-clorofenoxi)-N-[2-(piridin-4-il)-1,3-benzoxazol-5-il]acetamida generalmente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de compuestos intermedios, como 2-clorofenol, ácido piridina-4-carboxílico y 1,3-benzoxazol. Estos intermediarios se someten a diversas reacciones, incluida la sustitución nucleofílica, la amidación y la ciclización, para formar el producto final. Las condiciones de reacción específicas, como la temperatura, el solvente y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. El uso de reactores automatizados y el control preciso de los parámetros de reacción garantizan una calidad y eficiencia consistentes. Los métodos industriales también se enfocan en minimizar los residuos y optimizar la utilización de recursos para hacer que el proceso sea más sostenible.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-clorofenoxi)-N-[2-(piridin-4-il)-1,3-benzoxazol-5-il]acetamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, alterando potencialmente sus propiedades químicas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos o electrófilos. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, se controlan cuidadosamente para lograr los resultados deseados.
Productos Mayores Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos o derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una amplia gama de compuestos sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
2-(2-clorofenoxi)-N-[2-(piridin-4-il)-1,3-benzoxazol-5-il]acetamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, como la inhibición enzimática o la unión al receptor, lo que podría conducir al desarrollo de nuevos productos farmacéuticos.
Medicina: La investigación de sus propiedades farmacológicas puede descubrir aplicaciones terapéuticas, como efectos antiinflamatorios o anticancerígenos.
Industria: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-(2-clorofenoxi)-N-[2-(piridin-4-il
Propiedades
Número CAS |
6101-04-8 |
|---|---|
Fórmula molecular |
C20H14ClN3O3 |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H14ClN3O3/c21-15-3-1-2-4-17(15)26-12-19(25)23-14-5-6-18-16(11-14)24-20(27-18)13-7-9-22-10-8-13/h1-11H,12H2,(H,23,25) |
Clave InChI |
USHCINBWQOUWOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11647747.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11647753.png)
![2-[2-Oxo-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-[1,2]dithiolo[3,4-c]quinolin-5-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B11647759.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,5-dimethoxyaniline](/img/structure/B11647761.png)
![N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B11647762.png)
![(5E)-5-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647763.png)


![4-chloro-N-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11647770.png)
![ethyl 4-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11647773.png)
![5-Methyl-1-{[4-(2-methylpropoxy)benzoyloxy]methyl}-decahydroquinolizin-5-ium](/img/structure/B11647779.png)
![3-[4-phenyl-5-(thiophen-2-yl)-1H-imidazol-2-yl]phenol](/img/structure/B11647784.png)

![4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11647806.png)
